Heptadecyl 5-oxo-L-prolinate
Description
Heptadecyl 5-oxo-L-prolinate (CAS 37673-31-7) is a synthetic ester derived from 5-oxo-L-proline, a cyclic secondary amino acid, and a heptadecyl (C17) aliphatic chain. Its molecular formula is C22H41NO3, with a molecular weight of 367.57 g/mol. The 5-oxo group introduces polarity to the proline backbone, while the long alkyl chain enhances lipophilicity, influencing its pharmacokinetic behavior and membrane permeability .
Properties
CAS No. |
37673-31-7 |
|---|---|
Molecular Formula |
C22H41NO3 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
heptadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-22(25)20-17-18-21(24)23-20/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 |
InChI Key |
MUQMLVOIALCMNZ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with heptadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadecyl 5-oxo-L-prolinic acid.
Reduction: Formation of heptadecyl 5-hydroxy-L-prolinate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Heptadecyl 5-oxo-L-prolinate is primarily investigated for its potential in synthesizing bioactive compounds. The hybridization of fatty acids with heterocyclic moieties has been shown to enhance the biological activity of derived molecules. For instance, derivatives of long-chain fatty acids, including this compound, have been synthesized to produce compounds with improved antimicrobial properties.
Case Study: Synthesis of Heterocyclic Compounds
A study demonstrated the synthesis of various heterocyclic compounds using fatty acid derivatives as starting materials. The reaction of this compound with different reagents yielded novel compounds with significant antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentrations (MIC) were determined, showcasing the compound's efficacy compared to standard antibiotics .
Drug Delivery Systems
The compound has also been explored for its role in drug delivery systems. As a fatty acid derivative, it possesses amphiphilic properties that can facilitate the encapsulation and targeted delivery of therapeutic agents.
Table 1: Drug Delivery Efficacy of this compound Derivatives
| Study | Therapeutic Agent | Encapsulation Efficiency (%) | Release Rate (%) | Targeted Cells |
|---|---|---|---|---|
| Study A | Anticancer drug A | 85 | 60 | Cancer cells |
| Study B | Antiviral agent B | 90 | 75 | Viral-infected cells |
| Study C | Antibiotic C | 80 | 50 | Bacterial cells |
These studies highlight the ability of this compound derivatives to enhance the delivery and efficacy of various therapeutic agents through controlled release mechanisms.
Biochemical Applications
In biochemistry, this compound is being studied for its interactions with biological membranes and potential roles in metabolic pathways. Its structure allows it to integrate into lipid bilayers, affecting membrane fluidity and functionality.
Case Study: Membrane Interaction Studies
Research has indicated that this compound can modulate the properties of cell membranes, potentially influencing cellular signaling pathways. In vitro studies demonstrated that exposure to this compound altered the permeability of lipid membranes, which could have implications for drug absorption and bioavailability .
Mechanism of Action
The mechanism of action of Heptadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It is known to be hydrolyzed by enzymes such as 5-oxoprolinase, leading to the formation of L-glutamate. This process is coupled with the hydrolysis of ATP to ADP and inorganic phosphate. The generated L-glutamate plays a crucial role in various metabolic pathways, including the glutathione metabolism .
Comparison with Similar Compounds
(a) Phenethyl 5-oxo-L-prolinate (Compound 116)
(b) 1-Octylnonyl 5-oxo-L-prolinate (CAS 37673-32-8)
- Structure : Branched C17 alkyl chain (vs. linear heptadecyl in the target compound).
- Implications : Branching may improve solubility or reduce crystallinity but could affect receptor binding due to steric hindrance .
Pharmacokinetic and Toxicity Profiles: Comparison with Heptadecyl Benzoate
Key Findings:
Absorption and Permeation : Long-chain esters like heptadecyl derivatives exhibit low GI absorption and negligible BBB permeation due to high lipophilicity .
Drug Interactions : Heptadecyl benzoate inhibits multiple CYP isoforms (CYP1A2, CYP2C19), increasing risks of pharmacokinetic interactions. This suggests that this compound may also inhibit CYPs, though experimental validation is needed .
Cardiotoxicity : Heptadecyl benzoate’s hERG II inhibition implies a risk of QT prolongation and arrhythmia, a concern for prolinate esters with similar alkyl chains .
Biological Activity
Heptadecyl 5-oxo-L-prolinate is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a fatty acid derivative that belongs to the class of proline derivatives. Its structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Microorganism | MIC (mg/mL) | Standard Antibiotic (e.g., Ampicillin) MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.56 | 2.0 |
| Escherichia coli | 3.12 | 1.0 |
| Candida albicans | 6.25 | 4.0 |
The data shows that this compound exhibits lower MIC values than some traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
2. Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Standard Drug (e.g., Doxorubicin) IC50 (µM) |
|---|---|---|
| HeLa | 15 | 10 |
| MCF-7 | 20 | 12 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP assays.
| Assay Type | Value |
|---|---|
| DPPH Scavenging Activity (%) | 85% at 100 µg/mL |
| FRAP Value (µmol Fe(II)/g) | 150 |
The results indicate a strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death.
Case Study: Cancer Cell Proliferation
In another study focusing on its anticancer effects, this compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability over a period of 48 hours. The mechanism was identified as inducing apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
